molecular formula C14H9N3OS2 B11513886 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole

Cat. No.: B11513886
M. Wt: 299.4 g/mol
InChI Key: AJZBXJVMPJTEIE-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole is a heterocyclic compound that contains both benzothiazole and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole typically involves the reaction of 2-mercaptobenzothiazole with a suitable benzoxadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells. As an anticancer agent, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2,1,3-benzoxadiazole is unique due to the presence of both benzothiazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C14H9N3OS2

Molecular Weight

299.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H9N3OS2/c1-2-4-13-11(3-1)15-14(20-13)19-8-9-5-6-10-12(7-9)17-18-16-10/h1-7H,8H2

InChI Key

AJZBXJVMPJTEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC4=NON=C4C=C3

Origin of Product

United States

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